2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide
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Overview
Description
2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a cyclopropylmethoxy group, and an isonicotinoyl moiety, making it a subject of study for its pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl-1H-benzo[d]imidazoles: These compounds share a piperazine ring and have been studied for their alpha1-adrenergic receptor antagonistic properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are known for their acetylcholinesterase inhibitory activity.
Uniqueness
2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethoxy group, in particular, may contribute to its stability and reactivity, differentiating it from other piperazine derivatives.
Properties
IUPAC Name |
2-[4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-14(2)22-19(25)15(3)23-8-10-24(11-9-23)20(26)17-6-7-21-18(12-17)27-13-16-4-5-16/h6-7,12,14-16H,4-5,8-11,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYMXIAEQUJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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